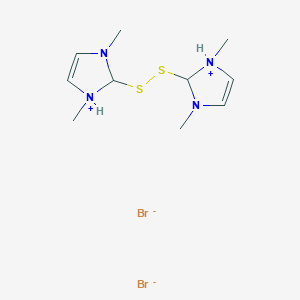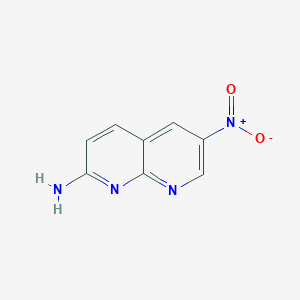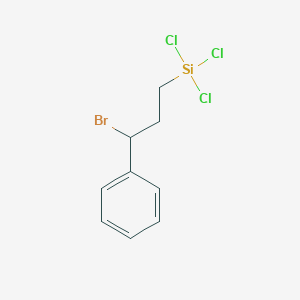
(3-Bromo-3-phenylpropyl)(trichloro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-3-phenylpropyl)(trichloro)silane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and three chlorine atoms attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-3-phenylpropyl)(trichloro)silane typically involves the reaction of 3-bromo-3-phenylpropyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
3-Bromo-3-phenylpropyl alcohol+Trichlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-3-phenylpropyl)(trichloro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrosilylation: Products include organosilicon compounds with new carbon-silicon bonds, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
(3-Bromo-3-phenylpropyl)(trichloro)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used to modify surfaces and create self-assembled monolayers, which are important in nanotechnology and surface chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (3-Bromo-3-phenylpropyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The presence of the bromine and phenyl groups can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms attached to silicon, used in the production of ultrapure silicon.
(3-Chloropropyl)trichlorosilane: Similar structure but with a chlorine atom instead of a bromine atom, used in surface modification and as a coupling agent.
Uniqueness
(3-Bromo-3-phenylpropyl)(trichloro)silane is unique due to the presence of both a bromine atom and a phenyl group, which can impart different reactivity and properties compared to other trichlorosilanes. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
65063-21-0 |
|---|---|
Fórmula molecular |
C9H10BrCl3Si |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(3-bromo-3-phenylpropyl)-trichlorosilane |
InChI |
InChI=1S/C9H10BrCl3Si/c10-9(6-7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
GKFQFWDIJKYANG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC[Si](Cl)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


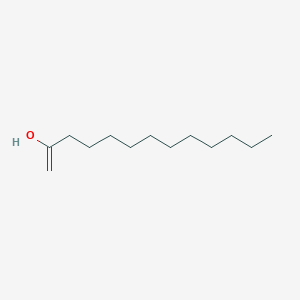
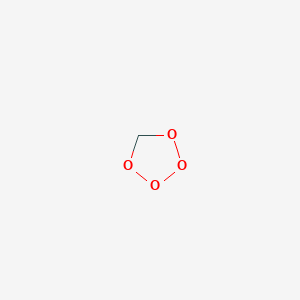
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
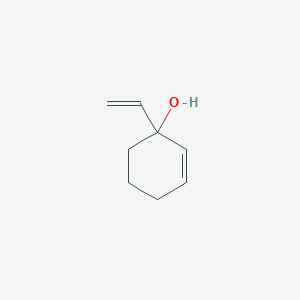
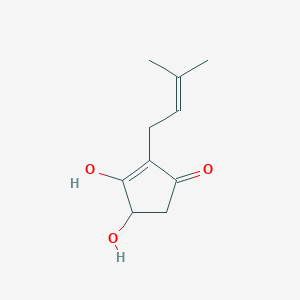
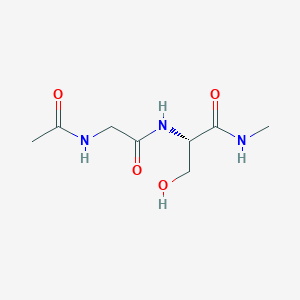

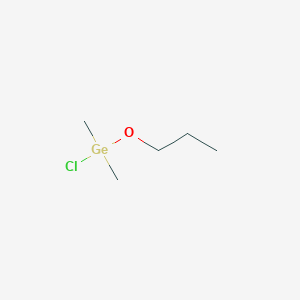
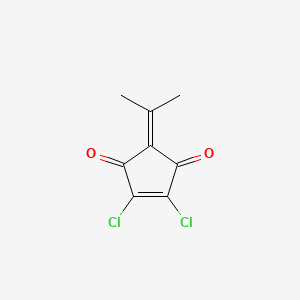
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
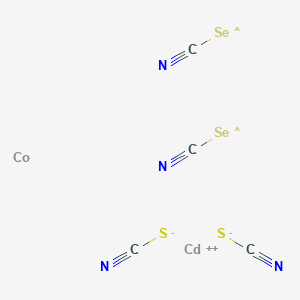
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
